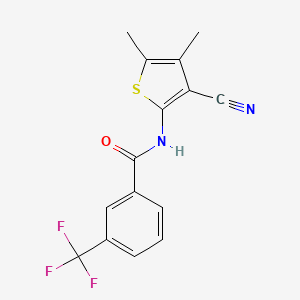

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted benzoyl group linked to a substituted thiophene ring. The thiophene moiety contains cyano and methyl groups at the 3-, 4-, and 5-positions, which likely influence its electronic properties and steric profile. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with agrochemical and pharmaceutical analogs, particularly benzamide-based pesticides and peptidomimetics .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2OS/c1-8-9(2)22-14(12(8)7-19)20-13(21)10-4-3-5-11(6-10)15(16,17)18/h3-6H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZZHBYUHGLALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNS

- Molecular Weight : 301.4 g/mol

- CAS Number : 1171436-33-1

The compound features a cyano group, a trifluoromethyl group, and a dimethylthiophene moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds containing similar structural motifs. For instance, derivatives of benzamide with cyano and thiophene substituents have shown promising results against various cancer cell lines.

-

Cell Line Studies :

- Compounds with similar structures have been tested on human lung cancer cell lines such as A549 and HCC827. These studies utilized both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition.

- In vitro assays indicated that certain derivatives exhibited IC values in the micromolar range, suggesting effective inhibition of cancer cell growth. For example, an analog showed an IC of approximately 6.26 μM against HCC827 cells in a 2D assay format .

- Mechanism of Action :

Antimicrobial Activity

In addition to antitumor properties, compounds structurally related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide have been assessed for antimicrobial activity.

- Activity Spectrum :

- Comparative Efficacy :

- When compared to standard antibiotics, certain compounds exhibited comparable or superior activity against resistant bacterial strains, highlighting their potential as alternative therapeutic agents.

Study Example 1: Antitumor Efficacy

A study focused on evaluating a series of cyano-substituted benzamides for their cytotoxic effects on lung cancer cell lines. The findings revealed that:

- Compounds showed higher efficacy in 2D assays compared to 3D cultures.

- The presence of specific functional groups influenced the degree of cytotoxicity observed.

Study Example 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of thiophene-containing benzamides:

- The study found that certain derivatives inhibited bacterial growth effectively.

- Structure-activity relationship (SAR) analysis suggested that modifications in the thiophene ring could enhance antimicrobial potency.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Benzamide backbone : Aromatic ring with a trifluoromethyl (-CF₃) group at the 3-position.

- Thiophene heterocycle: Substituted with a cyano (-CN) group and two methyl (-CH₃) groups.

Comparative analysis with structurally related compounds reveals distinct substituent patterns that dictate applications and reactivity.

Comparison Table of Structural Analogs

Substituent Effects on Functionality

- Trifluoromethyl (-CF₃) : Present in both the target compound and flutolanil, this group enhances metabolic stability and lipophilicity, critical for agrochemical activity .

- Heterocycle Differences: Thiophene vs. Cyano (-CN) Group: Unique to the target compound, this electron-withdrawing group may modulate electronic density, affecting binding affinity or reactivity compared to alkoxy (flutolanil) or chlorophenyl (cyprofuram) substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.